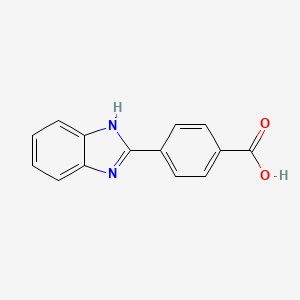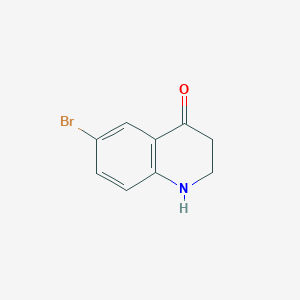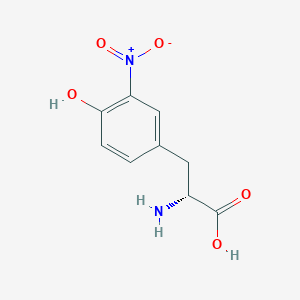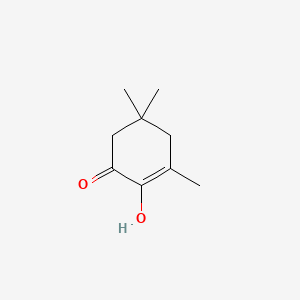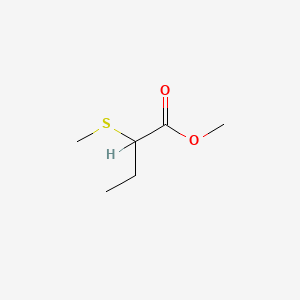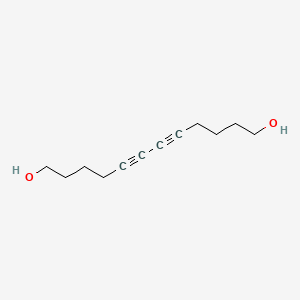
1,4-Benzenediamine, N-(4-aminophenyl)-
描述
1,4-Benzenediamine, N-(4-aminophenyl)- is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Benzenediamine, N-(4-aminophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1,4-Benzenediamine, N-(4-aminophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzenediamine, N-(4-aminophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
N1-(4-Aminophenyl)benzene-1,4-diamine, also known as 4,4’-Diaminodiphenylamine, 4,4’-Iminodianiline, or 1,4-Benzenediamine, N-(4-aminophenyl)-, is a compound that has been identified as a potential neuraminidase inhibitor . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, making it a primary target for antiviral drugs.
Mode of Action
The mode of action of N1-(4-Aminophenyl)benzene-1,4-diamine involves its interaction with neuraminidase. The compound binds to the active site of the enzyme, inhibiting its function . This prevents the release of new virus particles from infected cells, thereby limiting the spread of the virus within the host.
Action Environment
The action, efficacy, and stability of N1-(4-Aminophenyl)benzene-1,4-diamine can be influenced by various environmental factors. For instance, pH levels can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other drugs could affect its metabolism and excretion. The compound is stable in air but may react when exposed to strong oxidizing agents .
生化分析
Biochemical Properties
1,4-Benzenediamine, N-(4-aminophenyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The compound can act as a substrate for these enzymes, leading to its oxidation and subsequent formation of reactive intermediates . Additionally, it can bind to proteins, potentially altering their structure and function.
Cellular Effects
1,4-Benzenediamine, N-(4-aminophenyl)- has been shown to affect various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components . This oxidative stress can result in changes in gene expression and activation of stress response pathways.
Molecular Mechanism
The molecular mechanism of action of 1,4-Benzenediamine, N-(4-aminophenyl)- involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, it can inhibit the activity of certain enzymes involved in antioxidant defense, such as catalase and superoxide dismutase . This inhibition can result in increased levels of ROS and oxidative damage. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Benzenediamine, N-(4-aminophenyl)- can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage.
Dosage Effects in Animal Models
The effects of 1,4-Benzenediamine, N-(4-aminophenyl)- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of the compound can lead to adverse effects such as liver and kidney damage, hematological changes, and increased oxidative stress . Threshold effects have also been observed, where certain doses are required to elicit specific biological responses.
Metabolic Pathways
1,4-Benzenediamine, N-(4-aminophenyl)- is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can further react with cellular components . These metabolic reactions can lead to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux and alter the levels of certain metabolites in cells.
Transport and Distribution
The transport and distribution of 1,4-Benzenediamine, N-(4-aminophenyl)- within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution . Its localization and accumulation within cells can affect its biological activity and toxicity.
Subcellular Localization
1,4-Benzenediamine, N-(4-aminophenyl)- can localize to specific subcellular compartments, which can influence its activity and function. It has been observed to accumulate in the mitochondria, where it can induce mitochondrial dysfunction and oxidative stress . The compound may also undergo post-translational modifications that direct it to specific organelles or compartments within the cell.
属性
IUPAC Name |
4-N-(4-aminophenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHXKQKKEBXYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060217 | |
| Record name | 1,4-Benzenediamine, N-(4-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-65-5 | |
| Record name | 4,4′-Diaminodiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Iminodianiline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediamine, N1-(4-aminophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediamine, N-(4-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-iminodianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DIAMINODIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R24HL8M2C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 4,4'-Diaminodiphenylamine is C12H13N3. Its molecular weight is 199.25 g/mol.
A: Researchers commonly employ techniques like UV-Vis spectroscopy, IR spectroscopy, and NMR to characterize 4,4'-Diaminodiphenylamine. For instance, UV-Vis spectra can confirm the structure of indamine dyes derived from 4,4'-Diaminodiphenylamine []. IR spectroscopy helps analyze the disappearance of the epoxide group during the curing reaction of epoxy resins using 4,4'-Diaminodiphenylamine as a curing agent [].
A: 4,4'-Diaminodiphenylamine serves as a crucial building block for synthesizing various polymers and materials. It acts as a diamine monomer in polyimide synthesis [, ], contributing to the final film's color, thermal stability, and mechanical properties. The compound is also valuable in creating intrinsically black polyimide films for flexible printed circuit boards due to its ability to impart a deep black color with high thermal stability [].
A: Recent research highlights the potential of conjugated microporous polyanilines (CMPAs), synthesized using 4,4'-Diaminodiphenylamine as a linker, as efficient catalysts for reducing 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) [].
A: CMPAs synthesized with 4,4′-diaminodiphenylamine possess a microporous structure and a high BET specific surface area, which provides a large number of catalytic active centers []. The reversible redox transformation of these CMPAs in the presence of NaBH4 and air allows for self-healing, ensuring continuous and stable catalytic activity [].
A: Studies on the oxidative coupling of p-phenylenediamines with anilines, leading to indamine dyes derived from 4,4'-Diaminodiphenylamine, reveal key structure-activity relationships []. Electron-donating substituents on the aniline ring enhance its reactivity, while electron-withdrawing substituents on the di-imine (formed from 4,4'-Diaminodiphenylamine) increase its reactivity []. This indicates that the electronic nature of substituents significantly influences the reaction rate.
A: 4,4'-Diaminodiphenylamine is a promising alternative to benzidine, a known carcinogen, in the synthesis of direct dyes [, ]. Researchers have successfully synthesized a series of eco-friendly direct dyes using 4,4'-Diaminodiphenylamine as the starting material, offering a safer alternative for coloring textiles and leather [, ].
A: Yes, ab initio molecular orbital (MO) methods and density functional theory (DFT) calculations have been employed to investigate the static second hyperpolarizabilities (γ) of 4,4'-Diaminodiphenylamine and its derivatives [, ]. These studies provide valuable insights into the electronic structure and nonlinear optical properties of these molecules.
A: 4,4'-Diaminodiphenylamine displays interesting electrochemical behavior. Studies have examined its electrochemical oxidation in acetonitrile [], revealing insights into its electron transfer properties. Additionally, its reaction with sulfide and sulfhydryl thiols has been investigated for potential applications in the voltammetric detection of hydrogen sulfide [].
- Antitrypanosomal Activity: Research suggests that the 4,4'-Diaminodiphenylamine skeleton could be a promising scaffold for developing new antitrypanosomal drugs [].
- Fluorescence Quenching: Studies have explored the fluorescence quenching properties of 4,4'-Diaminodiphenylamine and its derivatives with chloromethanes, providing insights into charge-transfer interactions and excited-state behavior [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


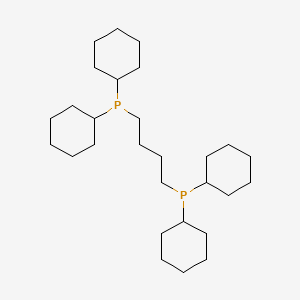
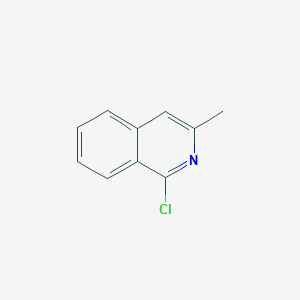
![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)
![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)
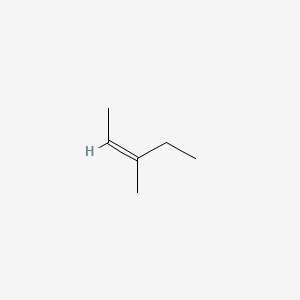
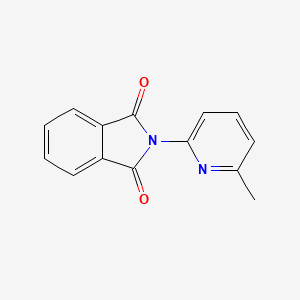
![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
